molecular formula C27H21N5 B10763907 N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine

N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine

Cat. No.: B10763907
M. Wt: 415.5 g/mol
InChI Key: QNRODODTMXCRKU-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine is a complex organic compound that features a triazine ring substituted with biphenyl, phenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate biphenyl, phenyl, and pyridinyl precursors with triazine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, copper). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

N-([1,1’-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with biphenyl, phenyl, and pyridinyl substitutions. Examples are:

Uniqueness

N-([1,1’-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development .

Biological Activity

N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a triazine ring substituted with biphenyl, phenyl, and pyridinyl groups. Its molecular formula is C27H21N5C_{27}H_{21}N_5 with a molecular weight of 415.49 g/mol. The structure can be represented as follows:

SMILES C(Nc1nc(nnc1c2ccccc2)c3ccccn3)c4ccc(cc4)c5ccccc5\text{SMILES }C(Nc1nc(nnc1c2ccccc2)c3ccccn3)c4ccc(cc4)c5ccccc5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of biphenyl, phenyl, and pyridinyl precursors with triazine intermediates under controlled conditions. Reaction conditions often include specific catalysts and solvents to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of enzymes or receptors involved in critical biological pathways. Understanding its mechanism requires detailed studies on its binding affinities and effects on cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of triazines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. Research indicates that these compounds can affect the expression of proteins associated with cell proliferation such as ERK1/2 and NF-kB .

Cancer Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)5.38Inhibits cell proliferation
A549 (Lung)10.12Induces apoptosis
HepG2 (Liver)8.65Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.

Microorganism MIC (μg/mL) Activity Type
Staphylococcus aureus12.5Bactericidal
Escherichia coli15.0Bacteriostatic

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 cells demonstrated that treatment led to reduced viability and increased apoptosis markers after 48 hours of exposure.

Study 2: Antimicrobial Testing

In a comparative study assessing various triazine derivatives' antibacterial activities, this compound displayed significant inhibition against resistant strains of Staphylococcus aureus.

Properties

IUPAC Name

6-phenyl-N-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-triazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5/c1-3-9-21(10-4-1)22-16-14-20(15-17-22)19-29-27-25(23-11-5-2-6-12-23)31-32-26(30-27)24-13-7-8-18-28-24/h1-18H,19H2,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRODODTMXCRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(N=NC(=N3)C4=CC=CC=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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